molecular formula C9H8ClF3N2O B13465501 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide

Cat. No.: B13465501
M. Wt: 252.62 g/mol
InChI Key: UXXDMTAQUUMJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)pyridine

Uniqueness

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.62 g/mol

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C9H8ClF3N2O/c1-5(10)8(16)15-7-4-6(2-3-14-7)9(11,12)13/h2-5H,1H3,(H,14,15,16)

InChI Key

UXXDMTAQUUMJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.